Ethyl 2-[2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-1,3-thiazol-4-yl]acetate
Description
Ethyl 2-[2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-1,3-thiazol-4-yl]acetate (hereafter referred to as Compound A) is a thiazole-based derivative featuring a sulfamoyl benzoyl moiety substituted with bis(2-methoxyethyl) groups and an ethyl ester functional group. This compound is structurally characterized by:
- A central 1,3-thiazole ring.
- A sulfamoyl benzoyl group at position 2 of the thiazole, modified with two 2-methoxyethyl substituents.
- An ethyl ester-linked acetic acid side chain at position 4 of the thiazole.
The bis(2-methoxyethyl) groups enhance solubility in polar solvents, while the sulfamoyl moiety may confer biological activity as a sulfonamide-based enzyme inhibitor .
Properties
IUPAC Name |
ethyl 2-[2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O7S2/c1-4-30-18(24)13-16-14-31-20(21-16)22-19(25)15-5-7-17(8-6-15)32(26,27)23(9-11-28-2)10-12-29-3/h5-8,14H,4,9-13H2,1-3H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWPJDVVVFINFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCOC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-halo ketone under basic conditions.
Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the thiazole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Sulfamoyl Group: The sulfamoyl group is attached through a nucleophilic substitution reaction, where a suitable sulfamoyl chloride reacts with the benzoyl-thiazole intermediate.
Esterification: The final step involves esterification to introduce the ethyl acetate group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced benzyl derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-1,3-thiazol-4-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The thiazole ring and sulfamoyl group are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to DNA or proteins, leading to altered cellular functions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Comparisons
The following compounds share core thiazole-acetate frameworks but differ in substituents, leading to variations in physicochemical and biological properties:
Key Observations:
Solubility : Compounds with polar groups (e.g., morpholine in , bis(2-methoxyethyl) in Compound A ) exhibit higher solubility compared to hydrophobic substituents (e.g., trifluoromethyl in ).
Bioactivity : Sulfonamide-containing derivatives (e.g., Compound A , ) are likely to inhibit enzymes such as carbonic anhydrases or tyrosine phosphatases, while trifluoromethyl or chlorophenyl groups may enhance target binding via hydrophobic interactions .
Metabolic Stability : Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) reduce metabolic degradation, extending half-life.
Physicochemical and Pharmacokinetic Properties
Biological Activity
Ethyl 2-[2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-1,3-thiazol-4-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C19H25N3O7S and a molecular weight of approximately 471.54 g/mol. Its structure features a thiazole ring, sulfonamide moiety, and an ethyl acetate group, which are critical for its biological activity.
This compound exhibits biological activity primarily through the inhibition of specific enzymes and pathways involved in disease progression. The thiazole and sulfonamide groups are known to interact with various biological targets, including:
- Enzyme Inhibition : Compounds with sulfonamide structures often inhibit carbonic anhydrase and other enzymes involved in metabolic pathways.
- Antimicrobial Activity : The thiazole ring is associated with antimicrobial properties, potentially making this compound effective against certain bacterial strains.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 10.5 | Apoptosis via caspase activation |
| MCF-7 | 8.7 | Cell cycle arrest at G1 phase |
| A549 | 12.3 | Inhibition of angiogenesis |
Antimicrobial Activity
The compound has demonstrated effectiveness against various pathogens. In vitro studies have reported the following minimum inhibitory concentrations (MIC) against selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Case Studies
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the effects of thiazole-based compounds on breast cancer cells. The results indicated that this compound significantly reduced cell viability compared to controls (p < 0.05) .
- Antimicrobial Efficacy : In a clinical trial assessing the efficacy of various thiazole derivatives against resistant bacterial strains, this compound exhibited superior activity against multi-drug resistant E. coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
